

# Application Notes and Protocols: Recombinant Expression of HIV-1 p17 Protein

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recombinant expression, purification, and characterization of the Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17. The protocols outlined below are intended to facilitate the production of highly pure, biologically active p17 for use in various research and drug development applications, including structural studies, immunological assays, and investigation of p17-mediated pathogenesis.

## Introduction

The HIV-1 matrix protein p17 is a 17 kDa structural protein derived from the Gag polyprotein precursor, Pr55Gag.[1] Beyond its structural role in the virus life cycle, extracellular p17 acts as a viral cytokine, or "virokine," deregulating the biological functions of various host cells.[2][3] It has been implicated in the pathogenesis of AIDS-related diseases by interacting with cellular receptors, such as CXCR1 and CXCR2, to activate signaling pathways that promote angiogenesis, inflammation, and cell proliferation.[4][5][6] The ability to produce high-quality recombinant p17 is therefore crucial for a deeper understanding of its functions and for the development of targeted therapeutics.

# **Expression System of Choice**

Escherichia coli (E. coli) is a widely used and effective system for the expression of recombinant HIV-1 p17.[3][7] Its rapid growth, high yields, and the availability of a wide range of



expression vectors make it a cost-effective choice.[7] To facilitate purification, p17 is commonly expressed as a fusion protein, for example, with a Glutathione-S-Transferase (GST) tag.

# Experimental Protocols Cloning of HIV-1 p17 into an Expression Vector

This protocol describes the cloning of the HIV-1 p17 coding sequence into the pGEX-4T-1 expression vector, which allows for the expression of p17 as a GST-fusion protein with a thrombin cleavage site.

#### Materials:

- HIV-1 proviral DNA (e.g., from BH10 isolate)
- pGEX-4T-1 vector
- Restriction enzymes (e.g., BamHI and XhoI)
- T4 DNA Ligase
- High-fidelity DNA polymerase
- Forward and reverse primers for p17 amplification
- E. coli competent cells (e.g., DH5α for cloning, BL21(DE3) for expression)
- · LB agar plates and broth with ampicillin
- DNA purification kits (PCR and gel extraction)
- Plasmid miniprep kit

#### Procedure:

Primer Design: Design primers to amplify the 132 amino acid coding sequence of HIV-1 p17.
 Incorporate restriction sites for BamHI and XhoI at the 5' ends of the forward and reverse primers, respectively. Ensure the p17 sequence will be in-frame with the upstream GST tag in the pGEX-4T-1 vector.



- PCR Amplification: Perform PCR using high-fidelity DNA polymerase and HIV-1 proviral DNA as a template to amplify the p17 coding sequence.
- Purification of PCR Product: Purify the amplified p17 DNA fragment using a PCR purification kit.
- Restriction Digest: Digest both the purified PCR product and the pGEX-4T-1 vector with BamHI and XhoI.
- Gel Purification: Separate the digested vector and insert on an agarose gel and purify the desired fragments using a gel extraction kit.
- Ligation: Ligate the digested p17 insert into the linearized pGEX-4T-1 vector using T4 DNA Ligase.
- Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing ampicillin.
- Colony Screening and Plasmid Purification: Select individual colonies, grow overnight cultures, and purify the plasmid DNA using a miniprep kit.
- Verification: Verify the correct insertion of the p17 gene by restriction digest and DNA sequencing.

# **Expression of GST-p17 Fusion Protein in E. coli**

### Materials:

- Verified pGEX-4T-1-p17 plasmid
- E. coli BL21(DE3) competent cells
- LB broth with ampicillin
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

#### Procedure:



- Transformation: Transform the pGEX-4T-1-p17 plasmid into E. coli BL21(DE3) competent cells.
- Starter Culture: Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB broth with ampicillin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Expression: Continue to incubate the culture at a reduced temperature (e.g., 25-30°C) for 4-6 hours or at 16-18°C overnight to enhance protein solubility.
- Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
   Discard the supernatant. The cell pellet can be stored at -80°C until purification.

## **Purification of Recombinant p17 Protein**

This protocol involves a two-step purification process: initial capture of the GST-p17 fusion protein by affinity chromatography, followed by cleavage of the GST tag and a final polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Step 1: GST Affinity Chromatography

## Materials:

- Bacterial cell pellet
- Lysis Buffer (e.g., PBS, pH 7.4, 1% Triton X-100, 1 mM DTT, protease inhibitors)
- Glutathione-Sepharose resin
- Wash Buffer (e.g., PBS, pH 7.4, 1 mM DTT)
- Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10-20 mM reduced glutathione)



• Thrombin

#### Procedure:

- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.
- Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant.
- Binding: Add the clarified lysate to the equilibrated Glutathione-Sepharose resin and incubate at 4°C with gentle agitation for 1-2 hours.
- Washing: Wash the resin with several column volumes of Wash Buffer to remove unbound proteins.
- Elution: Elute the GST-p17 fusion protein with Elution Buffer.
- Thrombin Cleavage: To cleave the GST tag, dialyze the eluted protein against a suitable cleavage buffer (e.g., PBS, pH 7.4) and add thrombin (typically 10 units per mg of fusion protein). Incubate at room temperature for 2-4 hours or at 4°C overnight.
- Removal of GST and Thrombin: Pass the cleavage reaction mixture through the Glutathione-Sepharose resin again to bind the free GST. Thrombin can be removed by chromatography on a benzamidine-Sepharose column. The flow-through will contain the untagged p17 protein.

Step 2: Reverse-Phase HPLC (RP-HPLC)

### Materials:

- Untagged p17 protein solution
- Buffer A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
- Buffer B (e.g., 0.1% TFA in acetonitrile)
- C18 reverse-phase HPLC column



## Procedure:

- Sample Preparation: Acidify the p17 solution with TFA to a final concentration of 0.1%.
- Chromatography:
  - Equilibrate the C18 column with Buffer A.
  - Load the sample onto the column.
  - Elute the protein using a linear gradient of Buffer B (e.g., 0-80% over 60 minutes).
  - Monitor the elution profile at 280 nm.
- Fraction Collection and Analysis: Collect fractions corresponding to the p17 peak and analyze by SDS-PAGE for purity.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified p17 protein powder.

## **Protein Characterization**

SDS-PAGE and Western Blotting

#### Procedure:

- SDS-PAGE: Resuspend the purified p17 in SDS-PAGE sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel (e.g., 15%). Run the gel to separate the proteins by size.
   Visualize the protein band by Coomassie Brilliant Blue staining. A single band at approximately 17 kDa should be observed.
- Western Blot: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Block the membrane and then probe with a primary antibody specific for HIV-1 p17. Detect the primary antibody with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

## **Endotoxin Testing**



It is critical to ensure that the purified recombinant p17 is free of endotoxin contamination, especially for cellular assays.

### Procedure:

- Endotoxin Removal: If necessary, remove endotoxins using methods such as Triton X-114 phase separation or specialized endotoxin removal columns.[2][8]
- Limulus Amebocyte Lysate (LAL) Assay: Quantify the endotoxin levels in the final protein preparation using a commercially available LAL assay kit.[9][10] Endotoxin levels should be below 0.1 EU/ml.[3]

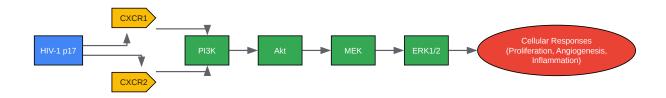
**Ouantitative Data Summary** 

Parameter	Expression System	Purification Method	Yield	Purity	Reference
Recombinant p17	E. coli	GST Affinity + RP-FPLC	Not specified	>98%	[3]
Recombinant p17	E. coli	Not specified	Not specified	>90%	[7]
GST-p17 Fusion	E. coli	Glutathione- Sepharose	1-10 mg/L of culture	Not specified	[11]

# Signaling Pathways and Experimental Workflows HIV-1 p17 Signaling Pathway

Extracellular HIV-1 p17 interacts with chemokine receptors CXCR1 and CXCR2 on the surface of target cells, such as endothelial cells and B cells.[4][6] This interaction triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, leading to cellular responses like proliferation, angiogenesis, and inflammation.[4][12][13]





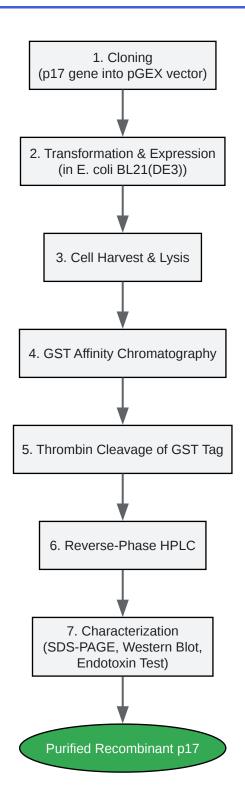
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Caption: HIV-1 p17 signaling cascade.

# **Experimental Workflow for Recombinant p17 Production**

The overall workflow for producing recombinant HIV-1 p17 involves several key stages, from gene cloning to the final characterization of the purified protein.





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Caption: Recombinant p17 production workflow.



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